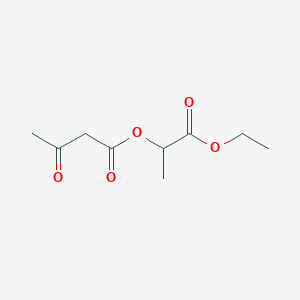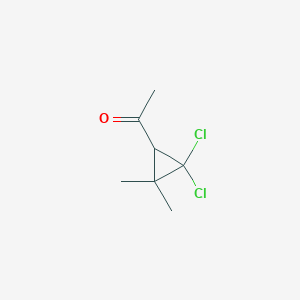
2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with an indole precursor, an ethyl group is introduced at the 1-position through alkylation.
Thiazole Ring Formation: The indole derivative is then reacted with a thiazole precursor under conditions that promote ring closure.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to promote the desired transformation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Exploration as a drug candidate for treating various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 2-(1-methyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide
- 2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxypropyl)thiazole-4-carboxamide
Uniqueness
The uniqueness of 2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide lies in its specific substitution pattern, which can influence its biological activity, solubility, and overall pharmacokinetic properties. Comparing it with similar compounds can help identify its advantages and potential areas for further development.
特性
CAS番号 |
1171421-00-3 |
|---|---|
分子式 |
C18H21N3O2S |
分子量 |
343.4 g/mol |
IUPAC名 |
2-(1-ethylindol-2-yl)-N-(1-hydroxybutan-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H21N3O2S/c1-3-13(10-22)19-17(23)14-11-24-18(20-14)16-9-12-7-5-6-8-15(12)21(16)4-2/h5-9,11,13,22H,3-4,10H2,1-2H3,(H,19,23) |
InChIキー |
AKWYSQSHQOVIIO-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)NC(=O)C1=CSC(=N1)C2=CC3=CC=CC=C3N2CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


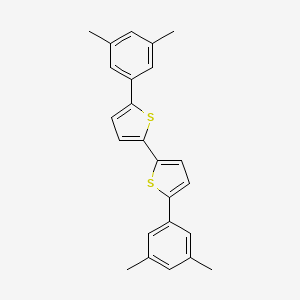
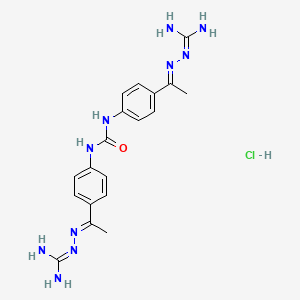

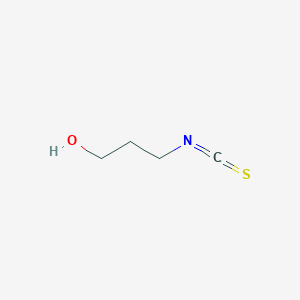
![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
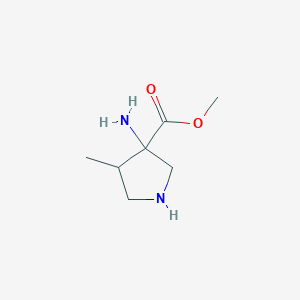
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)

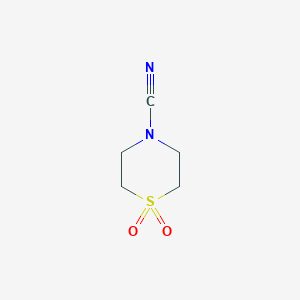
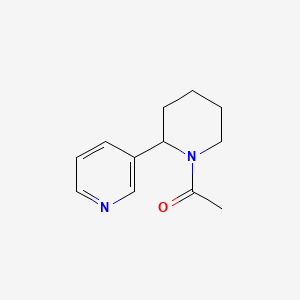
![10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B14140993.png)
![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
